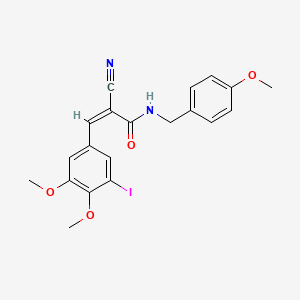
2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide, also known as CIQ, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the inflammatory response. By inhibiting COX-2, this compound can reduce the production of inflammatory mediators and thereby decrease inflammation. In addition, this compound has been found to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that is involved in the regulation of gene expression. By inhibiting HDAC, this compound can alter the expression of certain genes and thereby affect cellular processes such as apoptosis and cell cycle progression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. For example, this compound has been shown to inhibit the production of prostaglandins, which are lipid mediators that are involved in the inflammatory response. In addition, this compound has been found to induce apoptosis in cancer cells by activating certain signaling pathways that are involved in programmed cell death. Moreover, this compound has been shown to inhibit the replication of certain viruses by interfering with viral entry, replication, and assembly.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, which makes it readily available for research purposes. Moreover, this compound has been found to exhibit activity against a wide range of targets, which makes it a versatile tool for studying various cellular processes. However, there are also limitations to using this compound in lab experiments. For example, this compound has been found to have low solubility in water, which can make it difficult to work with in certain experimental setups. In addition, this compound has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide. One potential direction is to further investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Another potential direction is to study its anti-cancer properties and its potential as a therapeutic agent for various types of cancer. Moreover, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, there is a need to develop more effective methods for synthesizing this compound and for improving its solubility and bioavailability.
Synthesemethoden
2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide can be synthesized through a multistep process that involves the reaction of 4-methoxybenzylamine with ethyl cyanoacetate to form the corresponding imine. This intermediate is then reacted with 3-iodo-4,5-dimethoxybenzaldehyde to form the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)acrylamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been found to exhibit anti-cancer activity by inducing apoptosis, or programmed cell death, in cancer cells. Moreover, this compound has been shown to inhibit the replication of certain viruses, including HIV-1 and HCV.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19IN2O4/c1-25-16-6-4-13(5-7-16)12-23-20(24)15(11-22)8-14-9-17(21)19(27-3)18(10-14)26-2/h4-10H,12H2,1-3H3,(H,23,24)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNOCMDVYMBNBV-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C(=C2)I)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC(=C(C(=C2)I)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-benzyl-1-piperazinyl)ethyl]-N'-(4-chlorophenyl)ethanediamide](/img/structure/B5087629.png)
![1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5087636.png)
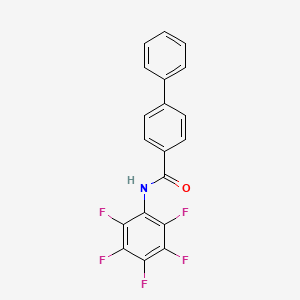
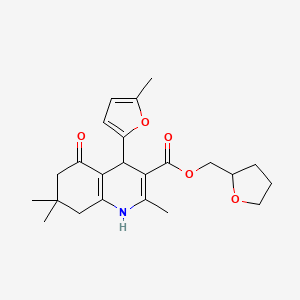
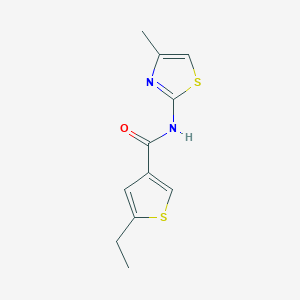
![5-{3,5-dichloro-2-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5087653.png)
![2,4-dichloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5087674.png)
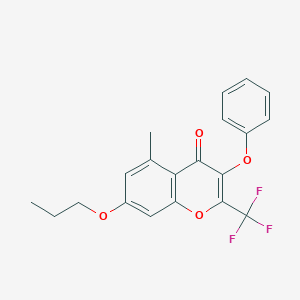
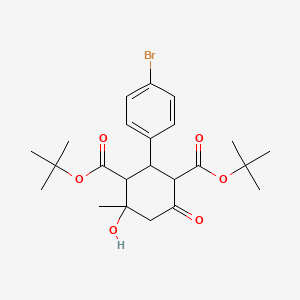

![5-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5087702.png)
![2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5087703.png)
![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5087705.png)
![6-(3-ethoxy-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5087713.png)
